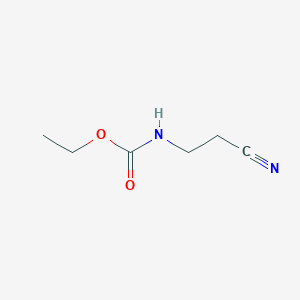

Ethyl (2-cyanoethyl)carbamate

Description

Structure

3D Structure

Properties

CAS No. |

17686-49-6 |

|---|---|

Molecular Formula |

C6H10N2O2 |

Molecular Weight |

142.16 g/mol |

IUPAC Name |

ethyl N-(2-cyanoethyl)carbamate |

InChI |

InChI=1S/C6H10N2O2/c1-2-10-6(9)8-5-3-4-7/h2-3,5H2,1H3,(H,8,9) |

InChI Key |

LXRRVDLNCROODH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NCCC#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2 Cyanoethyl Carbamate and Analogues

Established Reaction Pathways and Mechanistic Considerations in Ethyl (2-cyanoethyl)carbamate Synthesis

The synthesis of N-substituted cyanoacetyl carbamates can be achieved through the condensation of cyanoacetic acid with an appropriate carbamate (B1207046). One established method involves the reaction of cyanoacetic acid with a substituted carbamate in the presence of a condensation agent like phosphorus oxychloride. google.com This reaction is typically conducted in an aprotic solvent such as benzene (B151609), chloroform, or toluene, with the addition of dimethylformamide. google.com

The general reaction can be represented as: CNCH₂COOH + R₂NHCOOR₁ → CNCH₂CONR₂COOR₁ + H₂O

In this pathway, phosphorus oxychloride acts as a dehydrating agent, facilitating the formation of the amide bond between the carboxyl group of cyanoacetic acid and the nitrogen atom of the carbamate. The use of an aprotic solvent and dimethylformamide is crucial for achieving high yields and purity. google.com For instance, the reaction of cyanoacetic acid with N-ethylurethane in benzene and dimethylformamide, using POCl₃, yields N-cyanoacetyl-N-ethyl-urethane with a purity of 99% and a yield of 85%. google.com

Mechanistically, the reaction is believed to proceed through the activation of the carboxylic acid by the condensation agent, followed by nucleophilic attack by the amine of the carbamate.

Development of Novel and Efficient Synthetic Routes to this compound

Research has been directed towards developing more efficient, safer, and environmentally friendly methods for carbamate synthesis, moving away from hazardous reagents like phosgene. researchgate.net

Catalysis offers a powerful tool for the selective synthesis of carbamates, including ethyl carbamate and its derivatives. Various catalytic systems have been explored to improve efficiency and selectivity.

Metal Oxide Catalysis: A non-phosgene route for synthesizing ethyl carbamate involves the reaction of urea (B33335) and ethanol (B145695) using metal oxides as catalysts. google.comgoogle.com This reaction is performed in a sealed reactor at elevated temperatures (100-200°C) and pressures (0.1-2.0 MPa). google.comgoogle.com The only byproduct is ammonia, which can be recovered, making the process less corrosive and more environmentally benign. google.com Yields of over 95% have been reported with this method. google.comgoogle.com

| Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |

| Zinc Oxide | 150 | 1.0 | 6 | >95 | google.comgoogle.com |

| Magnesium Oxide | 100 | 0.1 | 12 | >95 | google.com |

| Calcium Oxide | 200 | 1.0 | 1 | >95 | google.com |

Silica (B1680970) Gel Supported Catalysts: For the synthesis of various alkyl carbamates from urea and alcohols, silica gel supported catalysts have proven effective. mdpi.comscilit.com For the synthesis of ethyl carbamate, a Cr₂O₃-NiO/SiO₂ catalyst achieved a 97% yield. mdpi.com These solid catalysts are stable, reusable, and facilitate easier product separation. mdpi.comscilit.com

Nickel Catalysis: Nickel-catalyzed amination of aryl carbamates has been developed as a method for C-N bond formation. nih.gov This methodology is noted for its broad scope with respect to both the carbamate and the amine coupling partners. Computational studies suggest a catalytic cycle involving oxidative addition, deprotonation, and reductive elimination, with the latter being the rate-determining step. nih.gov

Cerium Oxide (CeO₂) Catalysis: CeO₂ has been identified as an effective heterogeneous catalyst for synthesizing cyclic carbamates (2-oxazolidinones) from CO₂ and aminoalcohols, achieving high yields (up to 97%) and selectivity (>99%). elsevierpure.com It has also been used to catalyze the synthesis of 2-imidazolidinone from ethylenediamine (B42938) carbamate, demonstrating its versatility in carbamate-related transformations. nih.govnih.gov

Adherence to green chemistry principles is increasingly important in chemical synthesis. For carbamates, this primarily involves avoiding toxic reagents and utilizing sustainable feedstocks.

Phosgene-Free Routes: A major focus has been the replacement of highly toxic phosgene. The synthesis of carbamates from urea and alcohols is a prominent example of a safer, non-phosgene method. researchgate.netgoogle.comgoogle.com This approach is atom-economical and reduces the generation of hazardous waste. google.comgoogle.com

Utilization of Carbon Dioxide (CO₂): CO₂ is an abundant, renewable, and non-toxic C1 feedstock. Novel protocols have been developed for carbamate synthesis through the three-component coupling of CO₂, amines, and alkyl halides. researchgate.net This method, often facilitated by an organic base, proceeds under mild conditions and can produce a variety of alkyl carbamates in high yields. researchgate.net The synthesis of cyclic carbamates from CO₂ and aminoalcohols further exemplifies the valorization of this waste product. elsevierpure.comscispace.com

Optimization of Reaction Parameters for Enhanced Yield and Purity of this compound

Optimizing reaction conditions is critical for maximizing product yield and purity while minimizing costs and environmental impact. Key parameters include temperature, reactant ratios, catalyst choice and concentration, and reaction time.

A study using response surface methodology (RSM) to optimize ethyl carbamate formation from cyanate (B1221674) identified storage duration, temperature, acidity (pH), and alcohol concentration as significant factors. nih.govresearchgate.net Formation was found to increase with longer duration, higher temperature, greater acidity, and higher alcohol concentration. nih.govresearchgate.net

In the synthesis of ethyl cyanoacetate, a related ester, an orthogonal experiment investigated four factors: amount of catalyst, the molar ratio of cyanoacetic acid to ethanol, reaction time, and temperature to determine the optimal conditions for esterification. e3s-conferences.org Similarly, for the production of N-cyanoacetyl-carbamates, controlling the reaction temperature between 65 and 75°C and using specific quantities of an aprotic solvent and dimethylformamide were key to achieving yields greater than 90%. google.com

| Product | Method/Factors Optimized | Optimal Conditions | Outcome | Reference |

| Ethyl Carbamate | Response Surface Methodology (RSM) | Increased temperature, duration, acidity, and alcohol concentration | Increased EC formation | nih.govresearchgate.net |

| N-cyanoacetyl-N-ethyl-urethane | Solvent and Temperature | Benzene, Dimethylformamide, 70°C | 85% yield, 99% purity | google.com |

| Alkyl Carbamates | Catalyst and Temperature | Cr₂O₃-NiO/SiO₂, 170°C | 97% yield for ethyl carbamate | mdpi.com |

| Ethyl Cyanoacetate | Orthogonal Experiment (Catalyst, Reactant Ratio, Time, Temp) | Determined optimal levels for each factor | Enhanced esterification rate | e3s-conferences.org |

Stereoselective Synthesis of Chiral Cyanoethyl Carbamate Derivatives

When a molecule contains chiral centers, controlling the stereochemical outcome of a reaction is essential, particularly for pharmaceutical applications. While this compound itself is not chiral, its analogues and derivatives can be.

Research has demonstrated high stereoselectivity in reactions involving related compounds. For example, the reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate in the presence of acetic anhydride (B1165640) is highly stereoselective, yielding only the E-isomer of ethyl (2-cyano-3-ethoxyacryloyl)carbamate. epa.gov This selectivity is attributed to both resonance stabilization and steric hindrance favoring the E-isomer. epa.gov

Furthermore, methods for the stereodivergent synthesis of carbamates have been developed. A one-pot approach allows for the creation of both cis and trans carbamate isomers from a single oxirane substrate with high diastereoselectivity (dr > 19:1) by trapping an in situ formed oligo/polycarbonate intermediate. scispace.com Enantioselective synthesis of cyclic carbamates has also been achieved using bifunctional organocatalysts that stabilize a carbamic acid intermediate, enabling subsequent C-O bond formation with high enantioselection. nih.govepa.gov

Scale-Up Considerations for Academic Research Applications of this compound

Transitioning a synthetic procedure from a small-scale laboratory experiment to a larger, academic research scale (e.g., producing gram to kilogram quantities) requires careful consideration of several factors. These include reaction vessel size, heat transfer, mixing efficiency, and safety.

For the synthesis of alkyl carbamates using silica gel supported catalysts, the process was successfully scaled from a 90 mL autoclave to a 2 L autoclave, demonstrating its potential for larger-scale production. mdpi.comscilit.com This suggests that the catalyst system is robust and the process is relatively easy to scale up for academic or pilot-scale applications. mdpi.comscilit.com General frameworks for scaling up chemical processes provide systematic procedures for estimating changes in solvent use, energy consumption, and waste generation as the batch size increases. researchgate.net

During scale-up, purification methods also need to be adapted. For instance, in lab-scale continuous distillation processes for spirits containing ethyl carbamate, the use of copper chips was found to effectively prevent the migration of cyanide and reduce the transfer of ethyl carbamate into the final distillate, highlighting a practical consideration for purification at a larger scale. nih.gov

Mechanistic Investigations of Chemical Transformations Involving Ethyl 2 Cyanoethyl Carbamate

Elucidation of Reaction Mechanisms at the Carbamate (B1207046) Moiety of Ethyl (2-cyanoethyl)carbamate

The carbamate group (-NH-C(=O)-O-) is a hybrid of an amide and an ester, and its reactivity reflects this dual nature. nih.gov The delocalization of the nitrogen lone pair into the carbonyl group imparts a partial double bond character to the C-N bond, influencing its rotational barrier and conformational preferences. nih.govnih.gov

Key reaction mechanisms at the carbamate moiety include:

Hydrolysis: Under acidic or basic conditions, the carbamate ester can undergo hydrolysis. In acidic media, protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water. In basic media, direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon is the operative mechanism, leading to the formation of an unstable carbamic acid intermediate that subsequently decarboxylates to yield an amine, ethanol (B145695), and carbon dioxide.

Transesterification: In the presence of an alcohol and a suitable catalyst, this compound can undergo transesterification, where the ethyl group is exchanged for another alkyl or aryl group from the reacting alcohol.

Reaction with Nucleophiles: The carbonyl carbon of the carbamate is electrophilic and can be attacked by various nucleophiles. Stronger nucleophiles can displace the ethoxy group.

Pyrolysis: Thermal decomposition of carbamates, particularly those with a β-hydrogen on the N-alkyl group, can proceed through a concerted, six-membered cyclic transition state, a type of pericyclic reaction known as a cis-elimination. researchgate.net For this compound, this would involve the transfer of a proton from the nitrogen to the oxygen of the ethoxy group, leading to the elimination of ethanol and the formation of 2-cyanoethyl isocyanate.

Table 1: General Reactivity of the Carbamate Moiety

| Reaction Type | Reagents/Conditions | Products | Mechanistic Features |

| Acidic Hydrolysis | H₃O⁺, Heat | Amine, Ethanol, CO₂ | Protonation of carbonyl, nucleophilic attack by water |

| Basic Hydrolysis | OH⁻, Heat | Amine, Ethanol, CO₂ | Nucleophilic acyl substitution |

| Transesterification | R'OH, Catalyst | New carbamate, Ethanol | Exchange of the alkoxy group |

| Pyrolysis | Heat | Isocyanate, Alcohol | Concerted cis-elimination |

Role of the Cyanoethyl Group in Modulating Reactivity and Selectivity in Organic Reactions

The cyanoethyl group (-CH₂CH₂CN) significantly influences the reactivity of this compound in several ways:

Inductive Effect: The electron-withdrawing nature of the nitrile group (-CN) can influence the electron density at the carbamate nitrogen. This inductive effect can impact the nucleophilicity of the nitrogen and the acidity of the N-H proton.

Steric Hindrance: The presence of the cyanoethyl group can sterically hinder the approach of reagents to the carbamate moiety, potentially affecting reaction rates.

Participation in Reactions: The nitrile group itself can participate in a variety of chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine. The acidic nature of the α-protons (adjacent to the cyano group) can be exploited in base-mediated reactions. For instance, in a related compound, ethyl (2-cyanoacetyl)carbamate, the methylene (B1212753) group between the cyano and carbonyl groups is activated and can participate in condensation reactions. epa.gov Although the methylene groups in this compound are not as activated, they can still be involved in certain base-catalyzed reactions.

A study on the reaction of a similar compound, ethyl (2-cyanoacetyl)carbamate, with ethyl orthoformate demonstrated that the stereoselectivity of the reaction is thermodynamically controlled. epa.gov The stability of the resulting E-isomer was attributed to both resonance stabilization and reduced steric hindrance, highlighting the directing influence of the cyano-containing substituent. epa.gov

Studies on Nucleophilic and Electrophilic Pathways of this compound

This compound can exhibit both nucleophilic and electrophilic character.

Nucleophilic Pathways:

The nitrogen atom of the carbamate, despite the delocalization of its lone pair, can still act as a nucleophile, particularly in reactions like N-alkylation or N-acylation, although it is a relatively weak nucleophile.

The nitrile group can be hydrolyzed under acidic or basic conditions, where the nitrogen atom is protonated or the carbon atom is attacked by a hydroxide ion, respectively.

Electrophilic Pathways:

The carbonyl carbon of the carbamate is the primary electrophilic center, susceptible to attack by a wide range of nucleophiles. nih.gov

The carbon atom of the nitrile group is also electrophilic and can be attacked by strong nucleophiles.

The cyclization of ethyl N-[o-(N-hydroxycarbamoyl)benzoyl]-carbamate to N-hydroxyphthalimide serves as an example of an intramolecular nucleophilic reaction where the hydroxylamine (B1172632) nitrogen attacks the carbamate carbonyl. rsc.org This highlights the potential for intramolecular reactions in suitably substituted carbamates.

Identification and Characterization of Reaction Intermediates Derived from this compound

The identification of transient intermediates is crucial for understanding reaction mechanisms. In the transformations of this compound, several key intermediates can be postulated or have been observed in analogous systems:

Carbamic Acid: As mentioned, the hydrolysis of the carbamate proceeds through an unstable carbamic acid intermediate (2-cyanoethylcarbamic acid), which readily decarboxylates. researchgate.net

Isocyanate: Thermal decomposition via cis-elimination is expected to generate 2-cyanoethyl isocyanate as a primary intermediate. researchgate.net Isocyanates are highly reactive electrophiles that can be trapped by various nucleophiles.

Acylium Ions or Protonated Carbonyls: In acid-catalyzed reactions, protonated forms of the carbamate carbonyl or, in some cases, acylium ion-like species can be formed, which are highly activated towards nucleophilic attack.

Enolates/Carbanions: In the presence of a strong base, deprotonation of the carbon α to the cyano group can generate a carbanionic intermediate, which can then participate in various carbon-carbon bond-forming reactions. While less acidic than in β-ketonitriles, this pathway is mechanistically plausible.

Computational studies on the gas-phase elimination reaction of a related carbamate, ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate, have provided detailed insights into the transition states and intermediates. researchgate.net The study confirmed a two-step mechanism involving a six-membered cyclic transition state to form an alkene and a carbamic acid intermediate, followed by decarboxylation of the intermediate via a four-membered cyclic transition state. researchgate.net This provides a strong theoretical model for the thermal decomposition of this compound.

Table 2: Key Intermediates in the Reactions of this compound

| Intermediate | Generating Reaction | Subsequent Reactions |

| 2-Cyanoethylcarbamic acid | Hydrolysis | Decarboxylation |

| 2-Cyanoethyl isocyanate | Pyrolysis | Nucleophilic addition |

| Protonated carbamate | Acid-catalyzed reactions | Nucleophilic attack |

| α-Cyano carbanion | Base-mediated deprotonation | Alkylation, acylation, etc. |

Computational Chemistry and Theoretical Studies of Ethyl 2 Cyanoethyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of Ethyl (2-cyanoethyl)carbamate

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of this compound. mdpi.com These calculations can determine key molecular properties that govern its chemical behavior.

The electronic properties of carbamates are significantly influenced by the resonance of the amide group, which involves the delocalization of the nitrogen lone pair electrons into the carbonyl group. acs.org This resonance contributes to the planarity and stability of the carbamate (B1207046) moiety. acs.org For this compound, the presence of the electron-withdrawing cyano group (-C≡N) is expected to have a notable impact on the electron distribution across the molecule. researchgate.net The cyano group's high electronegativity can influence the charge distribution, affecting the reactivity of both the carbamate and the cyanoethyl functionalities. quimicaorganica.org

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. scielo.org.mx A smaller gap generally suggests higher reactivity.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~3.5 D | Indicates overall polarity of the molecule |

Note: The values in this table are illustrative and would need to be calculated using specific DFT methods and basis sets.

Furthermore, quantum chemical calculations can map the electrostatic potential (ESP) surface of the molecule. The ESP surface visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carbamate group and the nitrogen atom of the cyano group are expected to be electron-rich, while the carbonyl carbon and the hydrogen atoms of the ethyl and cyanoethyl groups would be relatively electron-poor. mdpi.com This information is vital for predicting sites of electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions of this compound

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with other molecules. whiterose.ac.uk For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are essential for exploring its conformational landscape. nih.gov

The conformational flexibility of the ethyl and 2-cyanoethyl chains, as well as rotation around the C-N bond of the carbamate group, can be investigated. acs.org MD simulations can identify the most stable conformers and the energy barriers between them. chemrxiv.org This information is crucial for understanding how the molecule might adapt its shape to fit into the active site of a biological target, such as an enzyme. tandfonline.com

In the context of ligand-target interactions, MD simulations are used to study the binding of this compound to a protein or other macromolecule. rsc.org These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov For instance, the carbamate group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the cyanoethyl group can also participate in specific interactions. acs.orgrsc.org

Table 2: Potential Intermolecular Interactions of this compound in a Binding Site (Illustrative)

| Functional Group | Potential Interaction | Interacting Partner in Target |

| Carbamate N-H | Hydrogen Bond Donor | Carbonyl oxygen, Asp, Glu |

| Carbamate C=O | Hydrogen Bond Acceptor | Amide N-H, Arg, Lys |

| Ethyl Group | Hydrophobic Interaction | Leucine, Isoleucine, Valine |

| Cyano Group | Dipole-Dipole, Hydrogen Bond Acceptor | Polar residues, water |

MD simulations can also be used to calculate the binding free energy, which provides a quantitative measure of the affinity of the ligand for its target. This is a critical parameter in drug design and discovery. tandfonline.com

Prediction of Reaction Pathways and Transition States for Transformations Involving this compound

Computational chemistry can be used to predict the most likely pathways for chemical reactions involving this compound and to characterize the high-energy transition states that control the reaction rates. nih.gov A common transformation for carbamates is hydrolysis, which involves the cleavage of the ester or amide bond. clemson.edu

Theoretical studies can model the hydrolysis of this compound under acidic, basic, or neutral conditions. By calculating the potential energy surface for the reaction, chemists can identify the reaction mechanism, including the formation of intermediates and transition states. mdpi.com For example, in alkaline hydrolysis, the reaction likely proceeds through a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate. clemson.edu

The activation energy for the reaction, which is the energy difference between the reactants and the transition state, can be calculated. nih.gov This value is directly related to the reaction rate. The presence of the cyanoethyl group may influence the rate of hydrolysis compared to simpler ethyl carbamates. Its electron-withdrawing nature could potentially make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Computational methods can also investigate other potential reactions, such as those involving the cyano group. The cyano group can undergo various transformations, including hydrolysis to a carboxylic acid or reduction to an amine. quimicaorganica.org Theoretical calculations can help to predict the conditions under which these reactions might occur and the products that would be formed.

Density Functional Theory (DFT) Applications in Understanding Bonding and Stability of this compound

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.net In the context of this compound, DFT provides a detailed understanding of its chemical bonding and thermodynamic stability. nih.gov

DFT calculations can be used to optimize the geometry of the molecule, providing accurate bond lengths, bond angles, and dihedral angles. acs.org These calculations can confirm the planarity of the carbamate group due to resonance. acs.org The analysis of the electron density distribution from DFT can quantify the degree of covalent and ionic character in the bonds within the molecule.

The stability of this compound can be assessed by calculating its total electronic energy. rsc.org By comparing the energies of different isomers or conformers, the most stable structures can be identified. nih.gov Furthermore, DFT can be used to calculate thermodynamic properties such as enthalpy of formation and Gibbs free energy, which are crucial for understanding the molecule's stability and its behavior in chemical equilibria. nih.gov

A key aspect of carbamate chemistry is the rotational barrier around the C-N bond, which is a consequence of the partial double bond character from resonance. acs.org DFT calculations can accurately predict the energy barrier for this rotation, which influences the conformational dynamics of the molecule.

In Silico Screening and Design Principles for Novel Cyanoethyl Carbamate Derivatives

The insights gained from computational studies of this compound can be leveraged for the in silico screening and rational design of novel derivatives with desired properties. nih.govresearchgate.net This approach is widely used in drug discovery and materials science to identify promising new molecules before they are synthesized in the laboratory. plos.orgplos.org

Quantitative Structure-Activity Relationship (QSAR) models can be developed based on a series of cyanoethyl carbamate derivatives. plos.org These models correlate the structural or physicochemical properties of the molecules with their biological activity or other properties. mdpi.com By identifying the key molecular descriptors that influence the desired outcome, new molecules with enhanced activity can be designed.

Structure-based drug design is another powerful in silico approach. If the biological target of a cyanoethyl carbamate derivative is known, molecular docking can be used to predict how different derivatives will bind to the target's active site. nih.govnih.gov This allows for the rational design of modifications to the parent molecule to improve its binding affinity and selectivity. For example, different substituents could be added to the ethyl or cyanoethyl chain to exploit specific interactions within the binding pocket.

Design principles for novel cyanoethyl carbamate derivatives could include:

Modifying the ethyl group: Introducing different alkyl or aryl groups could alter the molecule's lipophilicity and steric properties, potentially improving target binding or pharmacokinetic properties.

Varying the cyanoethyl chain: The length and substitution of the cyanoethyl moiety could be altered to optimize interactions with the target.

Replacing the carbamate linkage: While this would move away from a carbamate derivative, bioisosteric replacements could be considered to modulate stability and hydrogen bonding capabilities. acs.org

By combining these computational approaches, it is possible to systematically explore the chemical space around this compound and identify novel derivatives with tailored properties for specific applications.

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation of Ethyl 2 Cyanoethyl Carbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Structural Assignments

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like ethyl (2-cyanoethyl)carbamate. Both ¹H and ¹³C NMR provide critical data for confirming the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments within the molecule. The ethyl group will exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂O) protons due to coupling with each other. The 2-cyanoethyl group will present two triplets for the two methylene groups (CH₂N and CH₂CN), arising from coupling between these adjacent groups. The NH proton will likely appear as a broad singlet, though its chemical shift and appearance can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. oregonstate.edumasterorganicchemistry.com For this compound, distinct peaks are expected for each carbon atom in a unique chemical environment. masterorganicchemistry.com The carbonyl carbon (C=O) of the carbamate (B1207046) group will appear at a characteristic downfield chemical shift. oregonstate.edu The carbons of the ethyl group (CH₃ and CH₂O) and the 2-cyanoethyl group (CH₂N, CH₂CN, and CN) will also have specific chemical shifts. oregonstate.edudocbrown.info The presence of symmetry in a molecule can reduce the number of observed signals. masterorganicchemistry.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| CH₃ (ethyl) | ~1.2 | ~14 | Triplet |

| OCH₂ (ethyl) | ~4.1 | ~61 | Quartet |

| NH | Variable (broad) | - | Singlet |

| NCH₂ | ~3.5 | ~37 | Triplet |

| CH₂CN | ~2.7 | ~17 | Triplet |

| C=O | - | ~157 | - |

| CN | - | ~118 | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Identifying Reaction Products and Intermediates of this compound

Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and the characterization of reaction products and intermediates. libretexts.orgresearchgate.net

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. libretexts.org The fragmentation of the molecular ion provides structural information. chemguide.co.uk Common fragmentation pathways for carbamates include cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, expected fragmentation could involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), or the 2-cyanoethyl group. libretexts.orglibretexts.org The fragmentation pattern can be complex, but key fragments can often be identified. chemguide.co.uk

For instance, the loss of an ethyl radical would result in a fragment ion with a specific mass-to-charge ratio (m/z). libretexts.org Similarly, cleavage of the C-O bond could lead to the formation of an ion corresponding to the 2-cyanoethyl isocyanate portion. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the determination of their elemental composition.

Techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are particularly useful for analyzing reaction mixtures and identifying intermediates. scielo.br This method is highly sensitive and can provide structural information on transient species formed during a chemical transformation. scielo.br

Interactive Data Table: Potential Mass Spectrometry Fragments of this compound

| Fragment Ion | Structure | Predicted m/z |

| [M]⁺ | [CH₃CH₂OC(O)NHCH₂CH₂CN]⁺ | 142 |

| [M - CH₂CH₃]⁺ | [OC(O)NHCH₂CH₂CN]⁺ | 113 |

| [M - OCH₂CH₃]⁺ | [C(O)NHCH₂CH₂CN]⁺ | 97 |

| [CH₂CH₂CN]⁺ | [CH₂CH₂CN]⁺ | 54 |

| [C₂H₅O]⁺ | [CH₃CH₂O]⁺ | 45 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound through the analysis of their characteristic vibrational modes. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound will display several key absorption bands. A prominent absorption will be due to the C=O stretching vibration of the carbamate group, typically appearing in the region of 1700-1730 cm⁻¹. docbrown.info The N-H stretching vibration will be observed as a band around 3300-3500 cm⁻¹. The C-N stretching vibration of the cyano group (nitrile) will give rise to a sharp, medium-intensity band in the range of 2200-2260 cm⁻¹. The C-O stretching vibrations of the ester group will also be present. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net While the C=O stretch is also observable in the Raman spectrum, the C≡N stretch of the nitrile group is often a strong and characteristic Raman band. nih.gov Surface-enhanced Raman spectroscopy (SERS) can be employed to significantly enhance the Raman signal, allowing for the detection of very low concentrations of the compound. nih.govnih.gov

Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300-3500 | Weak |

| C-H | Stretch | 2850-3000 | Strong |

| C≡N | Stretch | 2200-2260 | Strong |

| C=O | Stretch | 1700-1730 | Strong |

| C-O | Stretch | 1000-1300 | Medium |

| C-N | Stretch | 1000-1250 | Medium |

X-ray Crystallography for Solid-State Structural Determination of this compound (if crystalline)

If this compound can be obtained in a crystalline form, X-ray crystallography can provide an unambiguous determination of its three-dimensional molecular structure in the solid state. researchgate.net This technique yields precise information about bond lengths, bond angles, and the conformation of the molecule. nih.gov

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Analysis of Chiral this compound Derivatives

Should chiral derivatives of this compound be synthesized, chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be essential for determining their absolute stereochemistry. mdpi.com

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule. For a chiral derivative of this compound, the electronic transitions associated with the carbamate and cyano groups would give rise to characteristic ECD signals, the signs and magnitudes of which would be indicative of the absolute configuration. mdpi.com

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD and measures the differential absorption of left and right circularly polarized infrared light. VCD spectra are sensitive to the entire three-dimensional structure of a chiral molecule. mdpi.com By comparing the experimental VCD spectrum with theoretical spectra calculated for different stereoisomers, the absolute configuration can be determined. mdpi.com This technique would be particularly useful for analyzing the stereochemistry of chiral centers introduced into the this compound backbone.

Structure Activity Relationship Sar Studies of Ethyl 2 Cyanoethyl Carbamate Analogues in Academic Context

Rational Design and Synthesis of Structurally Modified Ethyl (2-cyanoethyl)carbamate Derivatives

The rational design of analogues of this compound is primarily guided by the goal of understanding and optimizing their biological effects. This process involves the systematic modification of its chemical scaffold. The core structure of this compound presents several key areas for modification: the ethyl ester group, the carbamate (B1207046) linkage, and the cyanoethyl moiety.

Synthetic strategies for creating these derivatives often build upon established methods for carbamate synthesis. A general approach involves the reaction of an appropriate alcohol with an isocyanate or the use of a chloroformate with an amine. For instance, variations in the ester group can be achieved by reacting 2-cyanoethylamine with different alkyl chloroformates.

A plausible synthetic route to generate a library of this compound analogues is outlined below:

Scheme 1: General Synthesis of this compound Analogues

Step 1: Synthesis of Substituted 2-Cyanoethylamines

This can be achieved through various organic reactions, such as the Michael addition of an amine to a substituted acrylonitrile (B1666552).

Step 2: Carbamoylation

The resulting substituted 2-cyanoethylamine is then reacted with an appropriate chloroformate (e.g., ethyl chloroformate) in the presence of a base to yield the desired carbamate derivative.

While specific literature on the large-scale synthesis of a diverse library of this compound analogues for SAR studies is not extensively available, the synthesis of related carbamates is well-documented. For example, the synthesis of various N-aryl carbamate derivatives has been reported using a green Hofmann rearrangement with oxone, chlorides, and inorganic bases. This highlights the adaptability of synthetic methods to produce a range of carbamate structures for biological evaluation.

Investigation of Substituent Effects on In Vitro Biological Interactions of this compound Analogues

The biological activity of carbamates is profoundly influenced by the nature and position of substituents on the molecule. For this compound analogues, in vitro studies are essential to determine how structural modifications affect their interaction with biological systems. The carbamate functional group itself is known to be a key pharmacophore in many biologically active compounds, acting as an inhibitor of enzymes such as acetylcholinesterase.

Hypothetical SAR studies on this compound analogues would likely investigate the following modifications:

Variation of the Alkyl Chain: Replacing the ethyl group with other alkyl or aryl groups can modulate the lipophilicity and steric bulk of the molecule, which in turn can affect its ability to cross cell membranes and bind to target proteins.

Substitution on the Cyanoethyl Group: Introducing substituents on the carbon backbone of the cyanoethyl moiety could influence the electronic properties and conformation of the molecule.

Modification of the Cyano Group: The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Replacing it with other functional groups (e.g., amides, esters) would significantly alter the electronic and steric profile of the compound.

The following table illustrates a hypothetical set of analogues and their predicted effects on a generic in vitro biological assay, based on general SAR principles for carbamates.

| Compound | R1 (Ester Group) | R2 (Substitution on Cyanoethyl) | Predicted In Vitro Activity |

| 1 (Parent) | Ethyl | H | Moderate |

| 2 | Methyl | H | Slightly Lower |

| 3 | Isopropyl | H | Potentially Higher (steric bulk) |

| 4 | Phenyl | H | Increased (hydrophobicity) |

| 5 | Ethyl | 3-Methyl | May increase or decrease |

| 6 | Ethyl | 2-Phenyl | Significant change expected |

This table is illustrative and based on general chemical principles, as specific experimental data for these analogues is not publicly available.

Computational Approaches to Elucidate SAR for this compound Derivatives

Computational chemistry offers powerful tools to predict and rationalize the SAR of novel compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can provide insights into the molecular interactions driving biological activity.

A typical computational workflow for this compound analogues would involve:

Molecular Modeling: Building 3D structures of the designed analogues.

Descriptor Calculation: Calculating various physicochemical and topological descriptors for each analogue. These can include molecular weight, logP, polar surface area, and various electronic parameters.

QSAR Model Development: Using statistical methods to build a model that correlates the calculated descriptors with experimentally determined biological activity. A hypothetical QSAR equation might look like: Biological Activity = c0 + c1(logP) + c2(Dipole Moment) + c3*(Steric Parameter)

Molecular Docking: If a specific protein target is known, docking studies can predict the binding mode and affinity of the analogues within the active site. This can reveal key interactions, such as hydrogen bonds and hydrophobic contacts.

For instance, computational studies on other carbamate-containing molecules have successfully identified key steric and electronic factors that determine their binding affinity to target enzymes. These studies often highlight the importance of the carbamate moiety in forming crucial hydrogen bonds with amino acid residues in the active site.

Correlation of Structural Features with Specific Molecular Recognition Events in In Vitro Models

The ultimate goal of SAR studies is to connect specific structural features of a molecule to its ability to be recognized by and interact with a biological target. For this compound analogues, this involves correlating changes in their structure with observable effects in in vitro models, such as enzyme inhibition assays or receptor binding assays.

Key structural features and their likely impact on molecular recognition include:

The Carbamate Group: This group is a critical pharmacophore. The carbonyl oxygen and the N-H group can act as hydrogen bond acceptors and donors, respectively, forming key interactions with the target protein. The planarity of the carbamate group can also influence its fit within a binding pocket.

The Ethyl Group: This group contributes to the hydrophobicity of the molecule. Variations in the size and shape of this alkyl group can modulate the van der Waals interactions with hydrophobic pockets in the target protein.

The following table summarizes the potential molecular recognition events for different structural modifications of this compound.

| Structural Feature | Modification | Potential Impact on Molecular Recognition |

| Carbamate Linkage | Isosteric replacement (e.g., with an amide) | Altered hydrogen bonding capacity and geometry |

| Cyano Group | Replacement with a carboxyl or amide group | Change in hydrogen bonding and electronic properties |

| Ethyl Group | Increase in chain length or branching | Enhanced hydrophobic interactions |

| Aromatic Substitution | Introduction of an aromatic ring on the ethyl group | Potential for pi-pi stacking interactions |

Molecular and Cellular Interaction Studies of Ethyl 2 Cyanoethyl Carbamate in in Vitro Academic Research

Biochemical Characterization of Ethyl (2-cyanoethyl)carbamate Interactions with Macromolecules (In Vitro)

There is no available research detailing the in vitro interactions of this compound with macromolecules such as proteins, DNA, or RNA. Studies characterizing binding affinities, enzymatic inhibition, or other biochemical interactions have not been reported.

Identification of Potential Molecular Targets via Cell-Free and Cell-Based In Vitro Assays

Information regarding the identification of specific molecular targets for this compound is not available. Cell-free and cell-based in vitro assays to elucidate its mechanism of action and identify protein or nucleic acid targets have not been described in the scientific literature.

Perturbation of Cellular Pathways by this compound in Model Systems (In Vitro)

There are no published studies on the effects of this compound on cellular pathways in in vitro model systems. Data on its impact on signaling cascades, metabolic pathways, or gene expression is currently absent from the scientific record.

Mechanistic Insights into Biological Activities in Controlled In Vitro Environments

Due to the lack of in vitro studies, there are no mechanistic insights into the potential biological activities of this compound.

Comparative Analysis of In Vitro Efficacy and Selectivity with Reference Compounds

A comparative analysis of the in vitro efficacy and selectivity of this compound with any reference compounds is not possible as no primary efficacy or selectivity data exists.

Emerging Research Avenues and Future Directions for Ethyl 2 Cyanoethyl Carbamate Research

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Ethyl (2-cyanoethyl)carbamate

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of chemical compounds, and this compound is no exception. While specific AI/ML applications for this particular compound are not yet widely documented, the broader trends in computational chemistry and drug discovery provide a clear roadmap for future research.

Predictive Modeling of Physicochemical Properties and Reactivity: AI and ML algorithms can be trained on existing data for carbamates and cyano-containing molecules to predict the physicochemical properties of this compound and its hypothetical derivatives. This includes predictions of solubility, lipophilicity, and stability, which are crucial for designing experiments and formulating new materials. Furthermore, ML models can be developed to predict the reactivity of the cyano and carbamate (B1207046) groups under various conditions, guiding synthetic chemists in the design of novel reaction pathways.

Generative Models for Novel Derivatives: Generative AI models can design novel derivatives of this compound with optimized properties. By defining desired characteristics, such as enhanced biological activity or specific material properties, these models can propose new molecular structures for synthesis and testing. This approach can significantly accelerate the discovery of new compounds with tailored functionalities.

Data-Driven Optimization of Synthetic Routes: Machine learning can be employed to optimize the synthesis of this compound and its analogs. By analyzing experimental data from various synthetic routes, ML models can identify the optimal reaction conditions, catalysts, and reagents to maximize yield and minimize byproducts, contributing to more efficient and cost-effective chemical production.

A summary of potential AI and ML applications is presented in the table below:

| AI/ML Application | Description | Potential Impact on this compound Research |

| Predictive Modeling | Algorithms trained on chemical data to forecast properties and reactivity. | Accelerated screening of derivatives; informed design of experiments. |

| Generative Design | AI models that create novel molecular structures with desired features. | Rapid discovery of new functional molecules based on the this compound scaffold. |

| Synthetic Route Optimization | Machine learning algorithms that identify optimal reaction conditions. | More efficient, sustainable, and cost-effective synthesis of the compound and its analogs. |

Multidisciplinary Approaches to Understanding the Chemical and Biological Reactivity of this compound

A comprehensive understanding of this compound necessitates a multidisciplinary approach, integrating computational chemistry, experimental studies, and biological evaluation. The interplay between its functional groups suggests a complex reactivity profile that can be elucidated through collaborative research efforts.

Computational Chemistry and Spectroscopic Analysis: Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into the molecular structure, electronic properties, and reaction mechanisms of this compound. A computational study on the gas-phase elimination reaction of a related compound, ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate, has demonstrated the power of these methods in elucidating reaction pathways. researchgate.net Similar theoretical studies on this compound could predict its thermal stability and decomposition products. These computational predictions can then be validated through experimental techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Materials Science and Polymer Chemistry: The bifunctional nature of this compound makes it an interesting candidate for materials science applications. The carbamate group can participate in polymerization reactions, potentially leading to the formation of novel polyurethanes. nih.gov The cyano group can also be a site for further functionalization or can influence the material's properties, such as its polarity and thermal stability. Collaboration between organic chemists and polymer scientists could lead to the development of new materials with tailored properties.

Sustainable Chemistry Initiatives in the Synthesis and Application of this compound

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds. Future research on this compound will likely focus on developing more sustainable and environmentally friendly methodologies.

Greener Synthetic Routes: Traditional methods for carbamate synthesis often involve the use of hazardous reagents like phosgene. researchgate.netnih.gov Recent research has focused on developing greener alternatives, such as the direct synthesis of carbamates from CO2, amines, and alcohols. rsc.orgpsu.edu Another sustainable approach involves the transformation of Boc-protected amines into carbamates using a lithium tert-butoxide base, which avoids the need for toxic reagents and metal catalysts. researchgate.netrsc.orgnih.gov Applying these green synthetic methods to the production of this compound would significantly reduce its environmental footprint.

Catalytic and Solvent-Free Approaches: The development of efficient catalytic systems is a cornerstone of green chemistry. Research into novel catalysts for carbamate synthesis, including metal-based and organocatalysts, is an active area. researchgate.net Furthermore, exploring solvent-free reaction conditions or the use of greener solvents can minimize waste and energy consumption. The application of these principles to the synthesis of this compound presents a significant research opportunity.

The following table summarizes key green chemistry approaches for carbamate synthesis that could be applied to this compound:

| Green Chemistry Approach | Description | Relevance to this compound |

| CO2 as a C1 source | Utilizing carbon dioxide as a renewable and non-toxic feedstock for carbamate synthesis. rsc.orgpsu.edu | A sustainable alternative to phosgene-based methods. |

| Catalyst Development | Designing efficient and recyclable catalysts to improve reaction efficiency and reduce waste. researchgate.net | Enables milder reaction conditions and higher yields. |

| Solvent Minimization | Conducting reactions in the absence of solvents or in environmentally benign solvents. | Reduces volatile organic compound (VOC) emissions and simplifies purification. |

| Use of Safer Reagents | Replacing toxic and hazardous reagents with safer alternatives. researchgate.netrsc.orgnih.gov | Enhances the safety profile of the synthetic process. |

Exploration of Novel Academic Applications and Conceptual Frameworks for this compound

Beyond its potential practical applications, this compound can serve as a valuable tool in fundamental academic research, contributing to the development of new synthetic methodologies and conceptual frameworks.

A Versatile Building Block in Organic Synthesis: The cyano group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and aldehydes. researchgate.net This makes this compound a potentially useful intermediate in the synthesis of more complex molecules. Researchers can explore its use in multicomponent reactions or as a precursor for the synthesis of heterocyclic compounds.

Probing Reaction Mechanisms: The presence of two distinct reactive sites—the carbamate and the cyano group—makes this compound an interesting substrate for studying reaction mechanisms and selectivity. By systematically varying reaction conditions and reagents, chemists can gain a deeper understanding of the factors that govern the reactivity of these functional groups.

Development of Novel Functional Materials: The unique combination of a polar cyano group and a hydrogen-bonding carbamate moiety suggests that this compound could be used to construct supramolecular assemblies with interesting properties. Research in this area could lead to the development of new gels, liquid crystals, or other functional materials. Carbamate-functional resins have been used in high solids coating compositions. google.com

Challenges and Opportunities in the Advanced Academic Research of this compound

While the future of this compound research is promising, several challenges and opportunities need to be addressed.

Challenges:

Selective Functionalization: A key challenge lies in the selective functionalization of either the carbamate or the cyano group. Developing orthogonal protection and deprotection strategies will be crucial for its use as a versatile synthetic building block.

Toxicity Concerns: The potential toxicity associated with the cyano group requires careful handling and thorough toxicological evaluation before any practical applications can be considered. nih.govnih.gov

Limited Commercial Availability: The relatively limited commercial availability and high cost of this compound compared to simpler carbamates may hinder its widespread use in academic research.

Opportunities:

Scaffold for Drug Discovery: The carbamate group is a well-established pharmacophore, and the cyanoethyl moiety can be used to modulate pharmacokinetic properties or to introduce additional binding interactions. nih.govresearchgate.net This presents an opportunity to use this compound as a starting point for the design of new therapeutic agents.

Platform for New Materials: The potential for this compound to act as a monomer or a cross-linking agent in polymerization reactions opens up opportunities for the development of new polymers with unique properties.

Fundamental Chemical Research: The compound provides a platform to study fundamental aspects of chemical reactivity, catalysis, and supramolecular chemistry, contributing to the broader knowledge base of organic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.